molecular formula C21H14ClNO2S2 B2998551 (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 851303-72-5

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Cat. No.: B2998551
CAS No.: 851303-72-5
M. Wt: 411.92
InChI Key: JELHFTFGKROALM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one” is a thiazolidinone derivative characterized by a fused heterocyclic system. Its structure includes:

  • A thiazolidin-4-one core with a 2-thioxo group at position 2.
  • A (5-(2-chlorophenyl)furan-2-yl)methylene substituent at position 5, adopting an E-configuration around the exocyclic double bond.
  • A p-tolyl group (4-methylphenyl) at position 3.

Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The E-configuration stabilizes the molecule’s planar geometry, which is critical for intermolecular interactions in crystal packing or receptor binding .

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2S2/c1-13-6-8-14(9-7-13)23-20(24)19(27-21(23)26)12-15-10-11-18(25-15)16-4-2-3-5-17(16)22/h2-12H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHFTFGKROALM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is part of the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, drawing on various studies to highlight its potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are heterocyclic compounds characterized by a thiazolidine ring, which can be modified at various positions to enhance their biological properties. Research has shown that thiazolidinones possess a wide range of pharmacological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

The structural modifications of thiazolidinones significantly influence their biological activity, making them a focal point for drug design and development .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies indicate that thiazolidinone derivatives exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, derivatives similar to our compound have shown significant cytotoxic effects in human leukemia cells, with mechanisms involving apoptosis induction being well-documented .

Table 1: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 (µM)Mechanism of Action
Similar ThiazolidinoneHL-60 (Leukemia)5.0Apoptosis via LDH assay
Similar ThiazolidinoneK562 (Leukemia)7.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of thiazolidinones is another area where significant findings have emerged. The presence of the chlorophenyl and furan moieties in the structure enhances its efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated high inhibition percentages against E. coli and S. aureus, suggesting that our compound may also exhibit comparable antimicrobial properties .

Table 2: Antimicrobial Efficacy

Bacterial Strain% InhibitionReference Compound
Escherichia coli88.46%Ampicillin
Staphylococcus aureus91.66%Vancomycin

Anti-inflammatory and Other Activities

Thiazolidinone derivatives have also been reported to possess anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Moreover, some studies suggest potential antidiabetic effects through PPARγ activation, making them candidates for further investigation in metabolic disorders .

Case Studies and Research Findings

Recent literature reviews and experimental studies provide insights into the structure-activity relationships (SAR) of thiazolidinones. For instance, modifications at the 4-position of the aromatic ring have been shown to enhance anticancer activity significantly. The introduction of electron-donating groups tends to increase cytotoxicity, indicating that careful structural optimization can yield more effective therapeutic agents .

Case Study: Evaluation of Anticancer Activity

A study synthesized several thiazolidinone derivatives and evaluated their effects on human leukemia cell lines using MTT assays and flow cytometry. The results indicated that compounds with specific substituents at the 4-position exhibited IC50 values as low as 5 µM, demonstrating potent anticancer activity through apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiazolidinones (Table 1):

Compound Name Key Substituents Configuration Biological Activity (Reported) Reference
(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one (Target) 2-Chlorophenyl-furan, p-tolyl, thioxo E Not reported
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, phenyl Z Anticancer, antimicrobial
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-... 4-Methoxyphenyl, hydrazone, 4-hydroxyphenyl Z Antidiabetic (in vitro)
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one 3,4-Dichlorophenyl-furan, 4-hydroxyphenyl-imino Not specified Not reported

Key Observations:

  • This may enhance reactivity in biological systems.
  • Steric Effects : The p-tolyl group (methyl substituent) introduces steric bulk, likely reducing solubility in polar solvents compared to hydroxylated analogs (e.g., ).
  • Configuration : The E-configuration in the target compound contrasts with the Z-isomers in , which could influence molecular packing and intermolecular interactions.

Crystallographic and Geometric Comparisons

  • In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one , the dihedral angle between the thiazolidinone ring and the benzylidene group is 79.26°, stabilized by intramolecular H-bonds (C–H⋯S). The target compound’s E-configuration and chlorinated furan may alter these angles, affecting crystal packing.

Q & A

Q. What are the established synthetic routes for (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one, and what critical reaction conditions are required?

The compound is synthesized via a multi-step pathway involving:

  • Schiff base formation : Condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid/DMF) to form a hydrazone intermediate .
  • Cyclization : The intermediate undergoes cyclization with chloroacetic acid or derivatives in the presence of sodium acetate, typically under reflux (2–4 hours) .
  • Key conditions : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess aldehyde ensures complete Schiff base formation) .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the E-configuration of the benzylidene group and the thiazolidinone ring. Key signals include:
  • Aromatic protons (6.8–8.2 ppm for chlorophenyl and p-tolyl groups).
  • Thioxo (C=S) carbon at ~190 ppm in 13^13C NMR .
    • IR spectroscopy : Stretching vibrations for C=S (1150–1250 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) validate the thiazolidinone core .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 427.3 for [M+H]+^+) confirm the molecular formula .

Q. What reaction mechanisms underpin the compound’s participation in substitution or redox reactions?

  • Electrophilic substitution : The chlorophenyl group undergoes halogen displacement with nucleophiles (e.g., amines) under basic conditions .
  • Oxidation : The thiazolidinone ring’s sulfur can oxidize to sulfoxides or sulfones using H2_2O2_2 or mCPBA, altering bioactivity .
  • Reduction : NaBH4_4 reduces the exocyclic double bond (C=N), modifying steric and electronic properties .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like Z-isomers or ring-opened derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce Z-isomer formation .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate cyclization and improve regioselectivity .
  • Temperature modulation : Lower temperatures (60–80°C) during cyclization suppress ring-opening side reactions .

Q. What computational strategies are effective in predicting binding affinities of this compound to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PPARγ, EGFR). The chlorophenyl and p-tolyl groups often anchor in hydrophobic pockets .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and validate docking poses .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OMe) with inhibitory potency .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Assay standardization : Control variables like cell line (HeLa vs. MCF-7), incubation time (24–72 hours), and compound purity (>95% by HPLC) .
  • Metabolic stability : Evaluate hepatic microsomal degradation to account for false negatives .
  • Synergistic effects : Test combinations with adjuvants (e.g., cisplatin) to identify potentiation .

Q. What structure-activity relationships (SAR) govern its antimicrobial vs. anticancer activity?

  • Antimicrobial : The thioxo group enhances membrane permeability, while the chlorophenyl moiety disrupts bacterial efflux pumps .
  • Anticancer : p-Tolyl substituents improve PPARγ binding, inducing apoptosis; furan rings modulate ROS generation .
  • Modifications : Adding electron-withdrawing groups (e.g., NO2_2) to the phenyl ring increases cytotoxicity but reduces solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers and moisture .

Methodological Tables

Q. Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueImpact on YieldReference
SolventDMF/AcOH (2:1)85%
Temperature80°CMinimizes Z-isomer
CatalystZnCl2_2 (5 mol%)90% cyclization

Q. Table 2: Key Spectral Benchmarks

TechniqueCritical SignalInterpretationReference
1^1H NMRδ 7.8 ppm (CH=N)E-configuration
IR1685 cm1^{-1} (C=O)Thiazolidinone ring
HPLCRetention time: 12.3 minPurity >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.